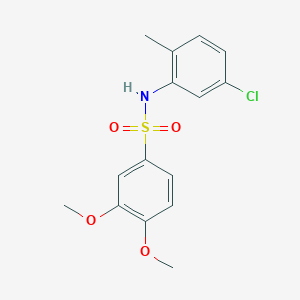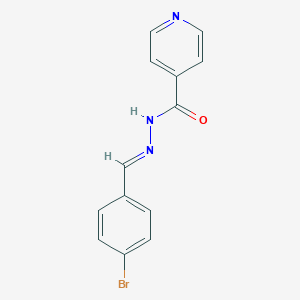![molecular formula C17H16N4O4 B229260 1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B229260.png)
1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide, commonly known as BOPD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BOPD is a yellow crystalline solid that has been synthesized using different methods.
作用機序
The mechanism of action of BOPD is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and cell wall components. BOPD has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BOPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that BOPD inhibits the growth of cancer cells and bacteria. BOPD has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have shown that BOPD has antitumor activity and can reduce the growth of tumors in mice.
実験室実験の利点と制限
One advantage of using BOPD in lab experiments is its low toxicity. BOPD has been shown to have low toxicity in various cell lines and animal models. Another advantage is its stability. BOPD is stable under various conditions and can be easily synthesized. One limitation of using BOPD in lab experiments is its limited solubility in water. BOPD is more soluble in organic solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BOPD. One direction is the development of BOPD-based drug delivery systems. BOPD has been shown to have potential as a drug carrier due to its stability and low toxicity. Another direction is the study of BOPD as a potential anticancer agent. Further studies are needed to understand the mechanism of action of BOPD and its potential use in cancer therapy. Additionally, the study of BOPD as a potential pesticide and herbicide should be explored further. Finally, the development of new synthesis methods for BOPD and its derivatives should be investigated to improve its properties and potential applications.
合成法
BOPD has been synthesized using different methods, including the reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and 2,5-dimethylcyclohexane-1,4-dione with methylhydrazine. The reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate yields 1,3-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]urea, which is then reacted with formaldehyde to form BOPD. The reaction of 2,5-dimethylcyclohexane-1,4-dione with methylhydrazine yields BOPD directly.
科学的研究の応用
BOPD has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BOPD has been shown to have antitumor, antimicrobial, and anti-inflammatory activities. BOPD has also been studied for its potential use as a drug delivery system. In agriculture, BOPD has been studied for its potential use as a pesticide and herbicide. In materials science, BOPD has been studied for its potential use as a polymer additive and as a corrosion inhibitor.
特性
分子式 |
C17H16N4O4 |
|---|---|
分子量 |
340.33 g/mol |
IUPAC名 |
1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide |
InChI |
InChI=1S/C17H16N4O4/c22-14-5-1-12(2-6-14)10-18-20-16(24)9-17(25)21-19-11-13-3-7-15(23)8-4-13/h1-8,10-11,18-19H,9H2,(H,20,24)(H,21,25) |
InChIキー |
JBOPBMDXTYVFMU-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
正規SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)


